molecular formula C11H14N6 B1238347 (1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide

(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide

Cat. No. B1238347
M. Wt: 230.27 g/mol
InChI Key: CYPGNVSXMAUSJY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sardomozide is a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative with potential antineoplastic and antiviral properties. Sardomozide selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme essential for the biosynthesis of polyamines, such as spermine and spermidine that bind to DNA and play critical roles in cell division, cell differentiation and membrane function. By inhibiting SAMDC, sardomozide reduces the intracellular polyamine concentration, thereby interfering with cell growth and differentiation. In addition, this agent also exhibits anti-HIV effect via suppressing expression of eukaryotic translation initiation factor 5A (eIF-5A), which is essential for retroviral replication.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structure of related nitrogen-containing heterocycles. For example, studies have shown that diaminomethylenehydrazones of aromatic and aliphatic carbonyl compounds react with dimethyl acetylenedicarboxylate to form various heterocycles, including imidazolinones and pyrimidine derivatives (Miyamoto & Yamazaki, 1994), (Miyamoto & Yamazaki, 1996). These compounds are critical in the development of new pharmaceuticals and materials.

Tautomerism Studies

Research on compounds like 1,3-diamino-2-phenylnaphthalene, which is structurally similar, indicates these compounds exhibit interesting tautomeric properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Bedford & Landquist, 1967).

Heterocyclic Compound Synthesis

The synthesis of macroheterocyclic compounds involving similar structures has been researched, indicating potential applications in material science and pharmaceuticals (Berezina, 2018).

Pharmaceutical Applications

The imino ene reactions of related compounds have been explored for the synthesis of isothiazolidine derivatives, which have potential pharmaceutical applications (Davis et al., 2002).

Chemical Reactivity and Mechanisms

Studies on the reactivity and reaction mechanisms of similar compounds, like iminophosphoranes, contribute to a deeper understanding of chemical processes, which is vital for the development of new chemical reactions and materials (Liu et al., 2008).

properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

(1Z)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide

InChI

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9-

InChI Key

CYPGNVSXMAUSJY-SXGWCWSVSA-N

Isomeric SMILES

C1C/C(=N/N=C(N)N)/C2=C1C(=CC=C2)C(=N)N

SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N

synonyms

4-AIAH
4-amidinoindan-1-one 2'-amidinohydrazone
CGP 48664
CGP 48664A
CGP-48664
CGP-48664A
SAM 486A
SAM486A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide
Reactant of Route 2
(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide
Reactant of Route 3
(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide
Reactant of Route 4
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(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide
Reactant of Route 5
(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide
Reactant of Route 6
(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.